molecular formula C10H15N3O2 B058724 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1280210-79-8

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B058724
CAS No.: 1280210-79-8
M. Wt: 209.24 g/mol
InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate: is a synthetic organic compound with the molecular formula C₁₀H₁₅N₃O₂ It is characterized by a fused bicyclic structure containing both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting from a suitable precursor such as an amino acid derivative, the pyrrole ring can be constructed through cyclization reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is then formed by reacting the pyrrole intermediate with hydrazine or its derivatives under controlled conditions.

    tert-Butyl Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, replacing it with other functional groups like amides or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions like cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology, where it can be used to create materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(3H)-carboxylate
  • tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific substitution pattern and the stability of its tert-butyl ester group. This stability enhances its utility in various chemical reactions and its potential as a drug candidate. Additionally, its distinct electronic properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNCTVDGYIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657428-42-7
Record name tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of hydrazine (3 mL) and tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate (19.22 g) in ethanol (40 mL) was heated at 85° C. in a sealed tube for 4 h. Solvent was removed under reduced pressure, and the residue was triturated with dichloromethane (160 mL) and ethyl acetate (15 mL). The resulting solid was filtered. The filtrate was concentrated and the resulting solid was triturated again. The combined solids were used in the next step.
Quantity
3 mL
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reactant
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19.22 g
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reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrol[3,4-c]pyrazole-5(1H)-carboxylate (47.0 kg, 207 mol) in dichloromethane (669 kg) at 0° C. was added a methanol solution of toluene-4-sulfonic acid monohydrate (3.7 kg, 20 mol in 38 kg MeOH) drop-wise over 2 h. The reaction was then aged for 4 h at this temperature. Then, 5% aqueous NaHCO3 (91 kg) was added and stirred at room temperature for 30 min. The layers were then separated and the aqueous extracted with dichloromethane (312 kg). The combined organics were washed with 5% brine (190 kg then 483 kg), treated with activated carbon (2.7 kg) and filtered. The resulting organics were dried with Na2SO4, filtered, and concentrated to 71-118 L. n-Heptane was then added (238 kg) and the batch further concentrated to 188-235 L. The slurry was cooled to 10-20° C., filtered, and the cake washed with n-heptane. The solids were dried under vacuum at 40-50° C. overnight to give tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3.7 kg
Type
reactant
Reaction Step One
Quantity
669 kg
Type
solvent
Reaction Step One
Quantity
91 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Reactant of Route 6
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

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